molecular formula C9H7ClN2O2S B2756531 1-Chloroisoquinoline-5-sulfonamide CAS No. 223671-77-0

1-Chloroisoquinoline-5-sulfonamide

Cat. No.: B2756531
CAS No.: 223671-77-0
M. Wt: 242.68
InChI Key: ACEJDYURLYZBIC-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H7ClN2O2S. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 1-position and a sulfonamide group at the 5-position.

Biochemical Analysis

Biochemical Properties

5-Isoquinolinesulfonamide, 1-chloro- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been identified as a specific inhibitor of Rho-Kinase , a key enzyme involved in various cellular processes.

Cellular Effects

The effects of 5-Isoquinolinesulfonamide, 1-chloro- on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the activation of NADPH oxidase in human neutrophils , which plays a crucial role in the immune response.

Molecular Mechanism

The molecular mechanism of action of 5-Isoquinolinesulfonamide, 1-chloro- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions as a ligand affinity chromatography , indicating its ability to bind to proteins and potentially alter their function.

Metabolic Pathways

5-Isoquinolinesulfonamide, 1-chloro- is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Chemical Reactions Analysis

1-Chloroisoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, ammonia, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Chloroisoquinoline-5-sulfonamide can be compared with other isoquinoline derivatives and sulfonamides:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-chloroisoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEJDYURLYZBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-chloro-5-chlorosulphonylisoquinoline (613 mg, 2.34 mmol) in methylene chloride saturated with ammonia gas (20 mL) was stirred at RT for 18 h, concentrated in vacuo to a white solid and purified by column chromatography upon silica gel (preabsorbed) using EtOAc-hexanes (1:1) as eluant to give 1-chloro-5-sulphamoylisoquinoline as a white solid (206 mg, 0.85 mmol).
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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